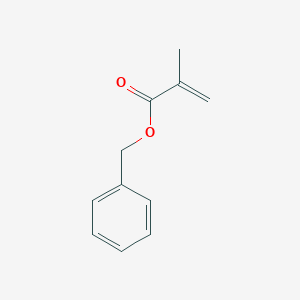
Metacrilato de bencilo
Descripción general
Descripción
Benzyl methacrylate (BMA) is a synthetic, water-soluble, monomeric compound that is commonly used in the synthesis of polymers, copolymers, and other related substances. It is a colorless, odorless, and flammable liquid that is used in a variety of industrial and scientific applications. BMA is a versatile compound that can be used in the synthesis of polymers, copolymers, and other related substances. It is also used in the production of pharmaceuticals, cosmetics, and other consumer products.
Aplicaciones Científicas De Investigación
Materia prima e intermedio
El metacrilato de bencilo es una materia prima e intermedio importante utilizada en la síntesis orgánica . Juega un papel crucial en la producción de diversos productos farmacéuticos y agroquímicos .
Polimerización por dispersión
BzMA se ha utilizado en la polimerización por dispersión de transferencia de cadena reversible de adición-fragmentación (RAFT) alcohólica iniciada por luz azul . Este proceso se desarrolla para preparar nano-objetos de copolímero dibloque . Se logró una alta conversión de monómero (95%) dentro de las 2 horas de irradiación de luz azul en una mezcla de isopropanol/agua .
Creación de nano-objetos de copolímero dibloque
El estudio de la polimerización por dispersión RAFT alcohólica proporciona más información mecánica sobre la creación de nano-objetos de copolímero dibloque con estructuras bien definidas . Estos nano-objetos tienen diversas aplicaciones en nanorreactores, catálisis, bioimagen y administración de fármacos .
Adhesivo sensible a la presión (PSA)
BzMA se ha evaluado como una alternativa al metacrilato de metilo (MMA) tradicional como monómero duro en la aplicación de un adhesivo sensible a la presión (PSA) de látex de acrilato . Se investigaron exhaustivamente las influencias de BzMA en las propiedades resultantes del látex y el PSA .
Polímero CCS hidrofóbico
Se preparó un polímero CCS hidrofóbico de poli(this compound) (PBzMA) en tolueno mediante polimerización por dispersión mediada por transferencia de cadena reversible de adición-fragmentación (RAFT)
Mecanismo De Acción
Target of Action
Benzyl methacrylate (BzMA) is a type of organic chemical compound . It is primarily used in the field of polymer science, where it acts as a monomer in the formation of polymers . The primary targets of BzMA are therefore the other monomers and initiators present in the polymerization reaction .
Mode of Action
BzMA interacts with its targets through a process known as free radical polymerization . In this process, an initiator molecule generates a free radical, which then reacts with the BzMA monomer. This reaction forms a new radical, which can react with additional monomers, leading to the formation of a polymer chain .
Biochemical Pathways
The polymers formed from bzma can have various applications in biological systems, such as in the creation of bio-based acrylates .
Pharmacokinetics
It’s important to note that bzma is a liquid at room temperature with a density of 104 g/mL .
Result of Action
The primary result of BzMA’s action is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization reaction, including the presence of other monomers . For example, copolymers of BzMA and 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) have been shown to have varying glass transition temperatures depending on the ratio of BzMA to HBPPMA .
Action Environment
The action of BzMA is influenced by several environmental factors. For instance, the polymerization reaction requires a specific temperature (60 °C in some cases ) and the presence of an initiator . Additionally, BzMA should be stored in a cool, dry place and used only in a well-ventilated area or outdoors . It should also be kept away from oxidizing agents .
Safety and Hazards
Benzyl methacrylate can polymerize under sunlight and heat, and it is classified as an inflammable liquid when heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that it can participate in radical polymerization processes
Cellular Effects
It is known that it can influence cell function through its role in polymerization processes
Molecular Mechanism
The molecular mechanism of Benzyl methacrylate is primarily related to its role in polymerization processes It can exert its effects at the molecular level through binding interactions with other molecules involved in these processes
Temporal Effects in Laboratory Settings
It is known that it can participate in polymerization processes, which may have implications for its stability and degradation .
Propiedades
IUPAC Name |
benzyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOEFVRHOZDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-83-0 | |
| Record name | Poly(benzyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022193 | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2495-37-6 | |
| Record name | Benzyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

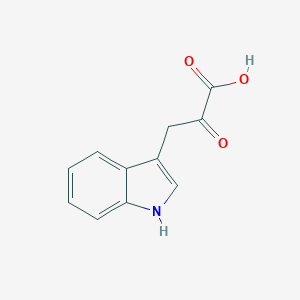
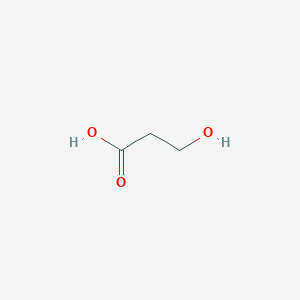
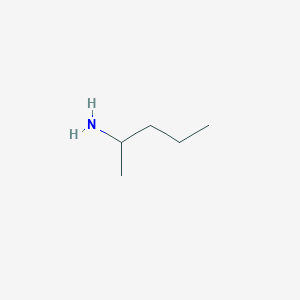
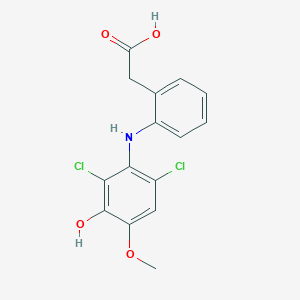
![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
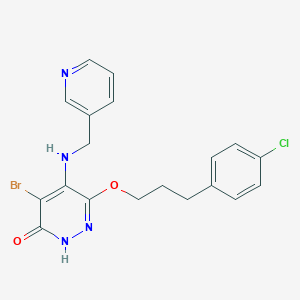

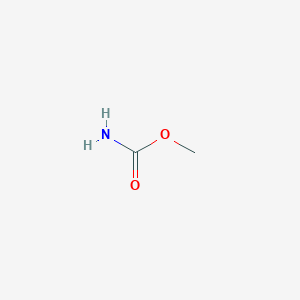
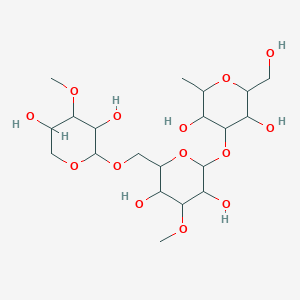

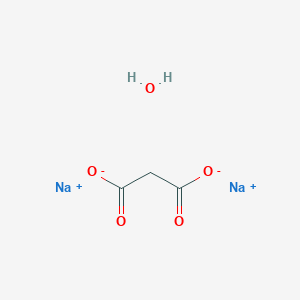
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
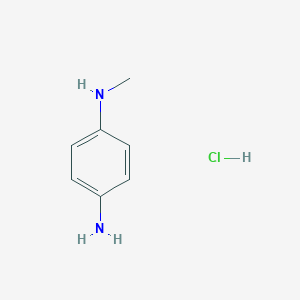
![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)